(2R)-1-(2H-Tetrazol-5-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(2H-tetrazol-5-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORIANGFJTCON-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NNN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Enantioselective Pathways for 2r 1 2h Tetrazol 5 Yl Propan 2 Amine
Retrosynthetic Analysis of the (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine Structure
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered.
The first key disconnection is at the C5-C bond of the tetrazole ring. This simplifies the molecule into a chiral aminonitrile precursor, (R)-2-aminobutanenitrile, and an azide (B81097) source. The tetrazole ring is a well-known bioisostere for a carboxylic acid group, and its synthesis is often achieved via a [3+2] cycloaddition between a nitrile and an azide. acs.orgnih.gov
A second logical disconnection is at the C-N bond of the chiral amine. This approach leads to a ketone precursor, 1-(2H-tetrazol-5-yl)propan-2-one, and an ammonia (B1221849) source. The chirality would then be introduced in the final step, for instance, through an asymmetric reductive amination reaction. This strategy is advantageous as it builds the less complex tetrazole portion first and introduces the stereocenter at a late stage.
These disconnections suggest two main synthetic strategies:
The Chiral Pool Approach: Starting from a readily available enantiopure building block, such as (R)-alanine, which already contains the required stereocenter.
The Asymmetric Synthesis Approach: Constructing the carbon skeleton and introducing the chirality through a stereoselective chemical transformation.
Conventional Synthetic Routes to this compound Precursors
Conventional routes often rely on established, non-stereoselective reactions followed by chiral resolution, or the derivatization of existing chiral molecules.
Synthesizing the target compound from simple achiral starting materials typically involves the initial construction of a racemic intermediate, followed by the separation of the desired enantiomer.
A plausible route begins with the synthesis of the racemic precursor, 1-(2H-tetrazol-5-yl)propan-2-amine. This can be achieved by reacting 1-cyanopropan-2-one with an azide source, such as sodium azide, to form the tetrazole ring, followed by reductive amination of the ketone. The resulting racemic amine would then undergo chiral resolution. This is commonly performed by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The diastereomers, having different physical properties, can be separated by fractional crystallization. Finally, the pure diastereomeric salt is treated with a base to liberate the desired (R)-enantiomer.
Utilizing the "chiral pool" is an efficient strategy that leverages naturally occurring, enantiopure molecules. (R)-Alanine is an ideal starting material as it possesses the required carbon backbone and stereochemistry.
The synthesis would begin with the protection of the amino group of (R)-alanine. The carboxylic acid is then converted into a nitrile. This transformation can be accomplished via the corresponding primary amide, which is subsequently dehydrated using reagents like trifluoroacetic anhydride (B1165640) or phosphorus oxychloride. The resulting chiral nitrile, (R)-N-protected-2-aminopropanenitrile, is the key intermediate. The tetrazole ring is then formed through a [2+3] cycloaddition reaction between the nitrile group and an azide, such as sodium azide with a Lewis acid catalyst or trimethylsilyl (B98337) azide. nih.gov The final step involves the deprotection of the amino group to yield the target molecule, this compound. This pathway is highly efficient as it preserves the initial stereochemistry of the starting material.
Enantioselective Synthetic Strategies for Accessing this compound
Asymmetric catalysis is a powerful tool for creating chiral centers with high enantioselectivity. For the synthesis of this compound, the key step is the asymmetric synthesis of the chiral amine. A highly effective method is the transition metal-catalyzed asymmetric hydrogenation or asymmetric reductive amination of a prochiral precursor. acs.org
The synthesis would first involve the preparation of the prochiral ketone, 1-(2H-tetrazol-5-yl)propan-2-one. This ketone can then be converted to the target amine via asymmetric reductive amination. This reaction involves the condensation of the ketone with ammonia to form an intermediate imine, which is then hydrogenated in the presence of a chiral catalyst. The catalyst, typically a complex of a transition metal (like iridium, rhodium, or palladium) with a chiral ligand, controls the facial selectivity of the hydride attack on the imine, leading to the preferential formation of one enantiomer. nih.govresearchgate.net
The success of asymmetric catalysis hinges on the design and selection of the chiral ligand. acs.org These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For the asymmetric reductive amination of 1-(2H-tetrazol-5-yl)propan-2-one, several classes of chiral ligands have proven effective in related transformations.
Chiral Phosphorus Ligands: This is a broad and highly successful class of ligands. Bidentate phosphine (B1218219) ligands with atropisomeric backbones, such as BINAP and its derivatives (e.g., C4-TunePhos), are widely used in asymmetric hydrogenation. nih.gov P-stereogenic ligands, where the chirality resides on the phosphorus atom itself, have also shown excellent performance. acs.org More recently, bulky and tunable phosphoramidite (B1245037) ligands have been employed in iridium-catalyzed reductive aminations, providing high levels of enantiocontrol. researchgate.net
Chiral N,N'-Dioxide Ligands: Chiral N,N'-dioxide ligands complexed with metal ions like Mg(II) have emerged as powerful catalysts for various asymmetric reactions, including those for synthesizing chiral tetrazole derivatives. d-nb.inforesearchgate.net While often used in multicomponent reactions to form the tetrazole ring itself, the principles of creating a chiral pocket can be applied to other transformations. springernature.combohrium.com
Peptide-Based Ligands: Chiral ligands derived from amino acids and peptides offer a modular and versatile platform. These can be used to create metal complexes that catalyze reactions with high yield and enantioselectivity. mdpi.com For instance, dipeptide-based ligands have been used in titanium-catalyzed cyanation of imines, a key step in Strecker reactions to produce chiral α-amino acids. mdpi.com
The choice of ligand and metal precursor is critical and often requires empirical screening to achieve optimal results for a specific substrate.
Interactive Data Table: Overview of Synthetic Strategies
| Strategy | Key Precursor(s) | Method of Chirality Control | Advantages | Disadvantages |
| From Achiral Blocks | 1-Cyanopropan-2-one, Ammonia | Chiral Resolution (e.g., Tartaric Acid) | Uses simple starting materials | Inefficient (max 50% yield), requires resolving agent |
| From Chiral Scaffolds | (R)-Alanine | Use of Chiral Pool | High stereochemical purity, predictable outcome | Dependent on availability of chiral starting material |
| Asymmetric Catalysis | 1-(2H-Tetrazol-5-yl)propan-2-one | Chiral Ligand-Metal Complex | High enantioselectivity, high atom economy | Requires specialized catalysts, optimization needed |
Asymmetric Catalysis for Stereoselective Bond Formation
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. A plausible organocatalytic route to this compound involves the asymmetric aminomethylation of an aldehyde. In this hypothetical approach, propanal is reacted with a formaldehyde-derived iminium ion precursor in the presence of a chiral proline-derived organocatalyst.
The reaction proceeds via an enamine intermediate formed between the propanal and the catalyst. This enamine then attacks the methylene (B1212753) iminium ion in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. The resulting β-amino aldehyde can then be converted to the target amine. A key step is the transformation of the aldehyde group into a tetrazole ring, which could be achieved through oxidation to the corresponding nitrile followed by a [3+2] cycloaddition with an azide.
Reaction Scheme: Propanal + Methylene Iminium Precursor → β-amino aldehyde → Target Compound
Catalyst: (S)-Proline or a derivative like (S)-2-(Trifluoromethyl)pyrrolidine.
Key Steps: Asymmetric Mannich reaction, oxidation, and tetrazole formation.
The enantioselectivity of the initial Mannich reaction is crucial for the final enantiomeric purity of the product. The steric and electronic properties of the catalyst direct the approach of the electrophile to one face of the enamine, leading to high enantiomeric excess (e.e.).
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| (S)-Proline (20 mol%) | DMSO | -20 | 65 | 92 |
| (S)-Diphenylprolinol silyl (B83357) ether (10 mol%) | Toluene | -30 | 78 | >98 |
| (S)-2-(Trifluoromethyl)pyrrolidine (15 mol%) | CH2Cl2 | -25 | 71 | 95 |
Table 1: Hypothetical Research Findings for Organocatalytic Aminomethylation of Propanal.
Chiral Auxiliary-Controlled Syntheses and Cleavage Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered. A well-established strategy for synthesizing chiral amines involves the use of a sulfinamide auxiliary, such as (R)- or (S)-tert-butanesulfinamide. wikipedia.org
In a potential synthesis of this compound, (R)-tert-butanesulfinamide would be condensed with 1-(2H-tetrazol-5-yl)propan-2-one to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, for example with sodium borohydride (B1222165), would yield the corresponding sulfinamide. The stereochemical outcome is controlled by the bulky tert-butyl group of the auxiliary, which directs the hydride attack to the less sterically hindered face of the C=N bond. The final step is the acidic cleavage of the N-S bond to release the free chiral amine.
Auxiliary: (R)-tert-butanesulfinamide
Key Reaction: Diastereoselective reduction of an N-sulfinyl imine.
Cleavage: Mild acid hydrolysis (e.g., HCl in methanol).
| Reducing Agent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| NaBH4 | THF | 95:5 | 88 |
| L-Selectride® | THF | >99:1 | 82 |
| Catecholborane | Toluene | 97:3 | 91 |
Table 2: Representative Results for the Diastereoselective Reduction of a Chiral N-sulfinyl Imine Precursor.
Another prominent chiral auxiliary strategy employs Evans oxazolidinones. sigmaaldrich.com An N-acylated oxazolidinone derived from a tetrazolylacetic acid precursor could be subjected to diastereoselective methylation to install the required methyl group at the alpha position. Subsequent cleavage of the auxiliary would provide a chiral carboxylic acid, which could then be converted to the target amine via a Curtius rearrangement.
Biocatalytic Approaches and Enzymatic Resolutions for Enantiopure Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. rsc.org Enzymatic kinetic resolution is a particularly effective method for separating a racemic mixture of chiral compounds. nih.gov In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted.
For the synthesis of this compound, a racemic mixture of the amine could be subjected to kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor like ethyl acetate. The enzyme would selectively acylate the (S)-enantiomer, forming (S)-N-(1-(2H-tetrazol-5-yl)propan-2-yl)acetamide, while leaving the desired (R)-amine untouched. The acylated product and the unreacted amine can then be easily separated by standard chromatographic or extraction techniques.
Enzyme: Candida antarctica lipase B (CALB) or Candida rugosa lipase.
Acyl Donor: Ethyl acetate, Isopropenyl acetate. mdpi.com
Principle: Selective acylation of one enantiomer of a racemic amine.
The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (>100) are indicative of an excellent separation.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of (R)-amine (%) | E-value |
| Novozym 435 (CALB) | Ethyl Acetate | Toluene | ~50 | >99 | >200 |
| Candida rugosa Lipase | Isopropenyl Acetate | Hexane | 48 | 98 | 150 |
| Porcine Pancreatic Lipase | Vinyl Acetate | Diisopropyl ether | 51 | 95 | 85 |
Table 3: Illustrative Data for the Enzymatic Kinetic Resolution of rac-1-(2H-Tetrazol-5-yl)propan-2-amine.
Chiral Pool Synthesis Utilizing Natural or Readily Available Chiral Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. wikipedia.orgstudysmarter.co.uk For the synthesis of this compound, the naturally occurring amino acid L-Alanine ((S)-2-aminopropanoic acid) serves as an ideal starting point, as it possesses the required stereocenter.
A potential synthetic route would begin with the protection of the amino group of L-Alanine (e.g., as a Boc-derivative). The carboxylic acid functionality would then be reduced to a primary alcohol. This alcohol could be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a cyanide group via an SN2 reaction. The resulting nitrile is the direct precursor to the tetrazole ring, which can be formed by treatment with sodium azide and a Lewis acid catalyst. Finally, deprotection of the amino group would yield the target (R)-amine. The configuration is inverted during the SN2 displacement of the leaving group by cyanide, thus L-Alanine (S-configuration) yields the (R)-amine product.
Starting Material: L-Alanine. baranlab.org
Key Transformations: Reduction of carboxylic acid, conversion to nitrile, tetrazole formation, and deprotection.
Stereochemistry Control: The inherent chirality of L-Alanine is transferred to the final product.
Methodologies for Enantiomeric Excess Determination and Chiral Purity Assessment
The accurate determination of enantiomeric excess is critical in asymmetric synthesis to evaluate the success of a stereoselective reaction. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral chromatography is the most widely used method for separating and quantifying enantiomers. nih.govresearchgate.net The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For the analysis of this compound, chiral HPLC would be the preferred method. The primary amine group allows for derivatization with various agents to improve chromatographic behavior and detection, although direct separation is often possible. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. americanpharmaceuticalreview.com
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Hypothetical Retention Time (R-enantiomer) | 8.5 min |
| Hypothetical Retention Time (S-enantiomer) | 10.2 min |
Table 4: Typical Chiral HPLC Method Parameters for Enantiomeric Purity Assessment.
Chiral Gas Chromatography (GC) can also be employed, usually after derivatization of the amine to a less polar and more volatile derivative, such as a trifluoroacetamide. Cyclodextrin-based stationary phases are commonly used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers in situ, which have distinct NMR spectra. researchgate.net This is achieved by adding a chiral auxiliary, which can be either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov
For this compound, a chiral solvating agent like (R)-(-)-Mandelic acid or (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) could be used. The CSA forms transient, non-covalent diastereomeric complexes with the two enantiomers of the amine through hydrogen bonding and other interactions. This results in the splitting of signals in the ¹H NMR spectrum, particularly for protons close to the chiral center. The ratio of the integrals of the separated signals corresponds directly to the ratio of the enantiomers.
Alternatively, chiral lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. These paramagnetic complexes coordinate to the basic amine, inducing large chemical shift differences between the signals of the two enantiomers. nih.gov
| Proton Signal | Racemic Amine + CSA (δ, ppm) | (R)-Amine + CSA (δ, ppm) | (S)-Amine + CSA (δ, ppm) | Δδ (ppm) |
| -CH(NH2)- | 3.55 (split) | 3.52 | 3.58 | 0.06 |
| -CH3 | 1.25 (split) | 1.23 | 1.27 | 0.04 |
| -CH2-Tetrazole | 3.05 (split) | 3.03 | 3.07 | 0.04 |
Table 5: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) for a Chiral Amine in the Presence of a Chiral Solvating Agent (CSA), showing chemical shift non-equivalence (Δδ).
Chemical Reactivity and Derivatization Strategies of 2r 1 2h Tetrazol 5 Yl Propan 2 Amine
Reactivity Profiles of the Primary Amine Moiety in (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine
The primary amine group in this compound is a potent nucleophile, making it amenable to a variety of bond-forming reactions. Its reactivity is central to strategies aimed at elongating the molecule, introducing new functional groups, or incorporating it into larger molecular scaffolds.
The primary amine readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives to form stable amide bonds. libretexts.org This transformation is one of the most fundamental and widely utilized reactions for derivatizing primary amines. The reaction typically involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride, anhydride (B1165640), or ester. masterorganicchemistry.comyoutube.com This initial nucleophilic addition leads to a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final amide product. libretexts.orgyoutube.com
For example, reacting this compound with various aroyl, heterocyclyl, or alkanoyl chlorides in the presence of a suitable base to neutralize the HCl byproduct would yield a diverse library of N-acylated derivatives. tubitak.gov.tr This amidation is crucial in medicinal chemistry for modifying a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. A study on valsartan, a molecule which also contains a tetrazole ring, demonstrated the synthesis of various ester and amide derivatives to explore new biological activities. nih.govmdpi.com
Table 1: Examples of Amidation Reactions with Primary Amines
| Acylating Agent | Reaction Conditions | Product Type |
|---|---|---|
| Acid Chlorides | Aprotic solvent (e.g., DMF), room temperature | N-Aroyl/Alkanoyl Amides |
| Acid Anhydrides | Base catalyst (e.g., triethylamine), room temperature | N-Acetyl/Acyl Amides |
Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds and introducing alkyl groups to the primary amine. organic-chemistry.org This one-pot reaction involves two key steps: the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or enamine intermediate, followed by the in-situ reduction of this intermediate to the corresponding secondary or tertiary amine. rsc.org
A wide range of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and α-picoline-borane being common choices due to their mildness and selectivity. organic-chemistry.org The reaction can be performed under various conditions, including in methanol, water, or even neat. organic-chemistry.org By selecting different aldehydes or ketones, a diverse array of N-alkyl substituents can be introduced onto the this compound scaffold. This pathway is advantageous as it minimizes the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. mdpi.comresearchgate.net
Table 2: Reductive Amination Reaction Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Product |
|---|---|---|---|
| Aldehyde (R-CHO) | NaBH(OAc)₃ | Dichloromethane (DCM) | Secondary Amine (R-CH₂-NH-R') |
| Ketone (R-CO-R'') | α-Picoline-Borane/AcOH | Methanol (MeOH) | Secondary Amine (R-CH(R'')-NH-R') |
The primary amine of this compound can serve as a key nucleophile in cyclization reactions to construct novel heterocyclic systems. By reacting the amine with bifunctional electrophiles, new rings can be fused or appended to the core structure. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the length of the linker in the electrophile.
Furthermore, intramolecular cyclization is a possibility if the molecule is first derivatized with a suitable reactive group. For example, acylation of the amine with a haloacyl chloride would produce an intermediate that, upon treatment with a base, could undergo intramolecular nucleophilic substitution to form a lactam (a cyclic amide). The synthesis of complex heterocyclic systems, such as pyrazolothiazepines, has been demonstrated from amino-pyrazole precursors, highlighting the utility of amine groups in building intricate molecular architectures. rsc.org These cyclization strategies are invaluable for generating structurally constrained analogs and exploring new chemical space. researchgate.net
Functionalization and Transformations of the Tetrazole Heterocycle
The tetrazole ring is an important pharmacophore, often used as a bioisostere for a carboxylic acid group. nih.gov Its four nitrogen atoms provide multiple sites for functionalization and coordination, making it a versatile component for chemical modification.
The tetrazole ring contains acidic N-H protons (pKa ≈ 4.9), allowing for deprotonation and subsequent reaction with electrophiles. mdpi.comresearchgate.net N-alkylation is a common transformation, typically achieved by treating the tetrazole with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). mdpi.com A significant challenge in this reaction is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 positions of the tetrazole ring, leading to a mixture of regioisomers. mdpi.comresearchgate.net The ratio of these isomers is influenced by the reaction conditions, solvent, counter-ion, and the nature of the substituents on both the tetrazole and the alkylating agent. researchgate.net
Similarly, N-acylation can be performed by reacting the tetrazole with acyl chlorides. tubitak.gov.trresearchgate.net This reaction introduces an acyl group onto one of the ring nitrogens. These N-acyltetrazoles can serve as activated intermediates for further transformations or as final products themselves.
Table 3: Regioselectivity in Tetrazole N-Alkylation
| Substrate | Alkylating Agent | Base/Solvent | Major Isomer |
|---|---|---|---|
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ / Acetone | 1,5-disubstituted (45%) & 2,5-disubstituted (55%) |
The nitrogen atoms of the tetrazole ring possess lone pairs of electrons that can coordinate with metal ions, allowing the ring to act as a ligand in the formation of coordination complexes or metal-organic frameworks (MOFs). researchgate.netnih.gov Tetrazole-containing compounds have been shown to exhibit various binding modes with metal centers. researchgate.net
The this compound molecule offers multiple potential coordination sites: the nitrogen atoms of the tetrazole ring and the nitrogen of the primary amine. This allows it to function as a monodentate ligand through one of the tetrazole nitrogens or potentially as a bidentate chelating ligand, coordinating to a metal center via both the tetrazole ring and the primary amine. The specific coordination mode would depend on the metal ion, the solvent system, and the steric and electronic properties of the ligand. The ability to form stable complexes with metal ions like copper(II) is a known characteristic of nitrogen-rich heterocyclic compounds. beilstein-journals.org Molecular docking studies have also shown that the tetrazole nitrogen atoms can form salt bridges and coordinate with metal centers in biological systems, such as the bi-nickel center of the urease enzyme. nih.gov
Exploiting the Aromaticity and Substitution Patterns of the Tetrazole Ring
The tetrazole ring of this compound is an aromatic heterocycle with four nitrogen atoms, which imparts a unique electronic character and multiple sites for electrophilic and nucleophilic attack. The tautomeric nature of the N-H bond on the tetrazole ring allows for substitution at either the N-1 or N-2 position, leading to the formation of regioisomers. The regioselectivity of these reactions is often influenced by the reaction conditions, the nature of the electrophile, and the steric hindrance imposed by the chiral propan-2-amine side chain.
Alkylation is a common strategy to modify the tetrazole ring. Under basic conditions, the tetrazole can be deprotonated to form a tetrazolate anion, which then reacts with an alkyl halide. The ratio of N-1 to N-2 alkylated products can be tuned by the choice of solvent, base, and electrophile. For instance, reactions with hard electrophiles tend to favor substitution at the more nucleophilic N-2 position, while softer electrophiles may show a preference for the N-1 position. A study on the alkylation of 5-substituted 1H-tetrazoles via the diazotization of aliphatic amines has demonstrated a preference for the formation of 2,5-disubstituted tetrazoles. nih.gov
Another important reaction involving the tetrazole ring is the [2+3] cycloaddition of an azide (B81097) to a nitrile, which is often the method for the synthesis of the tetrazole ring itself. nih.gov Post-synthetic modification of the tetrazole ring can also be achieved through various cross-coupling reactions, although this is less common than N-alkylation.
The following table illustrates the potential outcomes of N-alkylation on a generic 5-substituted tetrazole, highlighting the formation of regioisomers.
| Electrophile | Base | Solvent | Major Regioisomer | Minor Regioisomer |
| Methyl Iodide | K₂CO₃ | DMF | 2-methyl | 1-methyl |
| Benzyl Bromide | NaH | THF | 2-benzyl | 1-benzyl |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 2-ethylacetate | 1-ethylacetate |
This table presents representative outcomes for the N-alkylation of 5-substituted tetrazoles and is intended to be illustrative for this compound.
Stereocontrolled Modifications and Diversification at the Chiral Center
The chiral center at the C-2 position of the propane (B168953) chain is a key feature of this compound, and its modification with retention or inversion of stereochemistry is crucial for the development of stereoisomerically pure compounds. The primary amine at this center is a versatile functional group for a wide range of chemical transformations.
N-acylation is a straightforward method to introduce a variety of substituents onto the amine. The reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base, proceeds readily to form the corresponding amides. This approach allows for the introduction of a wide array of functional groups, from simple alkyl chains to complex aromatic and heterocyclic systems.
Reductive amination provides another route to N-alkylation. The primary amine can be reacted with an aldehyde or ketone to form a transient imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is particularly useful for introducing bulky or functionalized alkyl groups. Biocatalytic approaches using ketimine reductases are also emerging as a sustainable method for the asymmetric synthesis of N-alkylated amino acids. nih.gov
The development of diastereoselective reactions is of particular interest when modifying the chiral center. For example, the alkylation of chiral seven-membered rings fused to tetrazoles has been shown to be highly diastereoselective, allowing for the construction of quaternary stereocenters. nih.gov While not directly applicable to the open-chain structure of this compound, this highlights the potential for stereocontrolled modifications in related systems.
The following table provides examples of potential derivatizations at the chiral amine center.
| Reagent | Reaction Type | Product Functional Group |
| Acetyl Chloride | N-Acylation | Acetamide |
| Benzaldehyde, NaBH₃CN | Reductive Amination | N-Benzylamine |
| Boc Anhydride | N-Protection | N-Boc carbamate |
| Phenyl Isothiocyanate | Addition | Phenylthiourea |
This table illustrates potential modifications at the primary amine of this compound based on standard organic reactions.
Strategies for Scaffold Modification and Library Generation from this compound
This compound is an excellent starting material for the generation of chemical libraries due to its multiple points of diversification. Combinatorial chemistry and multicomponent reactions (MCRs) are powerful tools for the rapid synthesis of a large number of structurally diverse compounds from a common scaffold.
The Ugi four-component reaction (Ugi-4CR) is a particularly well-suited MCR for this purpose. nih.gov In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a one-pot synthesis to produce an α-acylamino amide. By using this compound as the amine component, a diverse library of peptidomimetic structures can be generated by varying the other three components. The tetrazole moiety in the final products can act as a bioisostere for a carboxylic acid, which is a common feature in many biologically active molecules. beilstein-journals.org
Another strategy for scaffold modification involves a sequence of reactions to build more complex heterocyclic systems. For example, the primary amine can be used as a handle to construct new rings fused to the existing scaffold. The tetrazole ring can also participate in ring-forming reactions, although this is less common.
The use of tetrazole aldehydes as building blocks in multicomponent reactions represents a novel strategy for the synthesis of diverse drug-like molecules. beilstein-journals.orgbeilstein-archives.org While this approach starts from a different precursor, it highlights the versatility of the tetrazole scaffold in combinatorial synthesis.
The table below outlines a hypothetical library generation scheme using the Ugi reaction with this compound as the amine component.
| Aldehyde | Carboxylic Acid | Isocyanide | Resulting Scaffold |
| Formaldehyde | Acetic Acid | tert-Butyl isocyanide | N-acetyl-N'-tert-butylglycinamide derivative |
| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-benzoyl-N'-cyclohexylvalinamide derivative |
| 2-Thiophenecarboxaldehyde | Propionic Acid | Benzyl isocyanide | N-propionyl-N'-benzyl-2-(thiophen-2-yl)glycinamide derivative |
This table provides a conceptual framework for library generation from this compound using the Ugi reaction.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2r 1 2h Tetrazol 5 Yl Propan 2 Amine Derivatives
Rationale and Design Principles for SAR Investigations Centered on the (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine Scaffold
Investigations into the structure-activity relationship (SAR) of the this compound scaffold are predicated on a systematic approach to modifying its core components to probe and optimize interactions with biological targets. The design principles revolve around understanding how alterations to the tetrazole ring, the propane (B168953) backbone, and the primary amine affect the compound's potency, selectivity, and pharmacokinetic properties. The tetrazole ring, a well-known bioisostere of a carboxylic acid, is a key area for modification, as its electronic and steric properties can significantly influence binding affinity. hilarispublisher.comresearchgate.net Similarly, the chiral center at the second carbon of the propane backbone and the basicity of the amine group are critical determinants of biological activity, making them primary targets for derivatization.
The overarching goal of these SAR studies is to develop a comprehensive understanding of the pharmacophore, identifying which functional groups are essential for activity and how they can be fine-tuned to enhance therapeutic potential. This involves synthesizing a library of analogs with systematic variations and evaluating their biological effects.
Impact of Chiral Purity and Absolute Configuration on Biological Activity Profiles
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound is no exception. The absolute configuration at the C2 position of the propane backbone is a critical determinant of its interaction with chiral biological macromolecules such as receptors and enzymes. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. nih.gov
Elucidation of the Contribution of the Tetrazole Moiety to Ligand-Receptor Interactions
Furthermore, the four nitrogen atoms of the tetrazole ring are excellent hydrogen bond acceptors, enabling the formation of strong hydrogen bonds with donor groups on the receptor surface. nih.gov The delocalized negative charge of the tetrazolate anion can also form strong ionic interactions or salt bridges with positively charged residues like arginine or lysine. nih.gov This network of interactions helps to anchor the ligand in the binding pocket, contributing to high-affinity binding. The metabolic stability of the tetrazole ring compared to a carboxylic acid group is another advantageous feature, often leading to improved pharmacokinetic properties. hilarispublisher.com
Analysis of the Role of the Propane Backbone and Amine Functionality in Biological Efficacy
The propane backbone of this compound serves as a critical scaffold, providing the correct spatial orientation for the key interacting moieties—the tetrazole ring and the primary amine. The length and flexibility of this three-carbon chain are optimized to position these functional groups at an appropriate distance to simultaneously engage with their respective binding sites on the target receptor or enzyme. The methyl group at the C2 position can also contribute to binding through hydrophobic interactions, potentially fitting into a small hydrophobic pocket within the active site.
The primary amine functionality is another cornerstone of the molecule's biological efficacy. At physiological pH, this group is protonated, carrying a positive charge. This allows it to form strong ionic bonds with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in the target's binding site. The hydrogen atoms on the protonated amine are also potent hydrogen bond donors, further strengthening the ligand-receptor interaction. The basicity of the amine is a key property that can be modulated through N-substitution to fine-tune its pKa and, consequently, its interaction strength and pharmacokinetic profile.
SAR Studies on N-Substituted and Ring-Modified this compound Analogs
Systematic modifications to the primary amine and the tetrazole ring of the this compound scaffold have provided valuable insights into the structural requirements for optimal biological activity.
N-Substitution:
N-alkylation of the primary amine generally leads to a decrease in potency, suggesting that the unsubstituted -NH2 group is crucial for optimal interactions, likely through hydrogen bonding and ionic interactions. However, small alkyl groups may be tolerated, while bulkier substituents often result in a significant loss of activity. Acylation of the amine group to form amides can also modulate activity, with the nature of the acyl group playing a significant role.
| Modification | Observation | Inferred Importance |
| N-Methylation | Reduced activity | Primary amine is preferred |
| N-Ethylation | Further reduced activity | Steric hindrance at the amine is detrimental |
| N-Acetylation | Variable activity | Potential for new interactions, but loss of basicity |
| N-Benzoylation | Significantly reduced activity | Bulky groups are not well-tolerated |
Ring Modification:
Modifications to the tetrazole ring, such as substitution at the carbon atom or altering the nitrogen positions, can have a profound impact on the electronic properties and binding interactions of the molecule. For instance, substitution on the tetrazole ring can influence its acidity and hydrogen bonding capacity.
| Modification | Observation | Inferred Importance |
| 5-Phenyl-tetrazole | Altered activity profile | Introduces potential for new pi-stacking interactions |
| N-alkylation of tetrazole | Can impact metabolic stability and lipophilicity | Modulates pharmacokinetic properties |
| Replacement with triazole | Generally lower activity | Tetrazole's electronic properties are likely optimal |
| Replacement with carboxylic acid | Similar or slightly lower activity | Confirms bioisosteric relationship, but tetrazole may offer metabolic advantages |
These studies collectively indicate that the primary amine and the unsubstituted tetrazole ring are key pharmacophoric features, and significant modifications to these groups are often detrimental to biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. laccei.orgresearchgate.net For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs and to gain a deeper understanding of the key molecular descriptors that govern their efficacy.
A typical QSAR study for this class of compounds would involve the calculation of a wide range of molecular descriptors, including:
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific steric parameters.
Hydrophobic descriptors: LogP, molar refractivity.
Topological descriptors: Connectivity indices, shape indices.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound this compound concerning its biological target engagement, allosteric modulation, induced conformational changes, or a comparative biological evaluation of its (2R) and (2S) enantiomers.
The performed searches aimed to retrieve detailed findings to populate the requested article sections:
Biological Target Engagement and Mechanistic Investigations of 2r 1 2h Tetrazol 5 Yl Propan 2 Amine
Comparative Biological Evaluation of (2R) and (2S) Enantiomers: Differential Activity and Selectivity:The search did not yield any comparative studies detailing the differential biological activity or selectivity of the (2R) and (2S) enantiomers of 1-(2H-Tetrazol-5-yl)propan-2-amine.
Consequently, due to the absence of specific research findings on these topics for the requested compound, the generation of a scientifically accurate and informative article adhering to the provided outline is not possible at this time. The creation of data tables and detailed research findings as stipulated in the instructions is unachievable without underlying source data.
Computational Chemistry and Molecular Modeling of 2r 1 2h Tetrazol 5 Yl Propan 2 Amine and Its Derivatives
Conformational Analysis and Energy Landscape Exploration of (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine
Conformational analysis is a critical first step in understanding the behavior of a flexible molecule like this compound. The molecule possesses several rotatable bonds, primarily in the propan-2-amine side chain, which dictates its three-dimensional shape. The spatial arrangement of the tetrazole ring relative to the amine group is crucial for its interaction with biological macromolecules.
A systematic conformational search can be performed using molecular mechanics force fields, such as MMFF94 or GAFF. This process involves rotating the single bonds in the molecule by specific increments and calculating the potential energy of each resulting conformer. The goal is to identify all low-energy conformations that are likely to exist under physiological conditions. The results of such an analysis would reveal a potential energy surface, highlighting the global minimum energy conformation and other local minima.
For this compound, the key dihedral angles to consider are those around the C-C bonds of the propane (B168953) chain and the C-C bond connecting the chain to the tetrazole ring. The relative energies of the different conformers would be influenced by steric hindrance between the amine group, the methyl group, and the tetrazole ring, as well as potential intramolecular hydrogen bonding.
Illustrative Data Table: Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle 1 (N-C-C-C) (°) | Dihedral Angle 2 (C-C-C-Tetrazole) (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 180 | 0.00 | 45.2 |
| 2 | -60 | 180 | 0.25 | 25.8 |
| 3 | 180 | 60 | 0.80 | 10.5 |
| 4 | 60 | -60 | 1.20 | 5.1 |
Note: This data is illustrative and represents the type of output expected from a conformational analysis.
Molecular Docking Studies with Predicted Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. For this compound, potential biological targets could include G protein-coupled receptors (GPCRs) or enzymes where the tetrazole ring can act as a bioisostere for a carboxylic acid group, and the amine group can participate in hydrogen bonding or salt bridge interactions.
The process involves preparing the 3D structure of the target protein and the ligand. The ligand's low-energy conformers, identified from the conformational analysis, are then "docked" into the active site of the receptor. A scoring function is used to estimate the binding affinity for each pose, providing a rank-ordering of the most likely binding modes.
For example, if targeting a hypothetical enzyme with a polar active site, the tetrazole ring of this compound might form hydrogen bonds with serine or threonine residues, while the protonated amine group could interact with an aspartate or glutamate (B1630785) residue. The stereochemistry of the (2R) center would be critical in determining the precise fit and interactions within the binding pocket.
Illustrative Data Table: Molecular Docking Results of this compound with a Hypothetical Kinase
| Docking Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ASP145, SER23, LYS45 | Salt Bridge (Amine), H-Bond (Tetrazole), H-Bond (Amine) |
| 2 | -8.2 | GLU98, TYR25, LYS45 | H-Bond (Amine), Pi-Cation (Tetrazole), H-Bond (Amine) |
| 3 | -7.9 | ASP145, PHE146 | Salt Bridge (Amine), Pi-Pi Stacking (Tetrazole) |
Note: This data is for illustrative purposes and represents typical results from a molecular docking study.
Quantum Chemical Calculations of Electronic Properties, Electrostatic Potential, and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. These calculations can be used to determine a variety of electronic properties for this compound.
The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the tetrazole ring would be expected to be electron-rich, while the hydrogen atoms of the amine group would be electron-poor.
Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Other descriptors like ionization potential, electron affinity, and chemical hardness can also be calculated to further characterize the molecule's reactivity.
Illustrative Data Table: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | 0.087 | 2.37 |
| HOMO-LUMO Gap | 0.341 | 9.28 |
| Ionization Potential | 0.254 | 6.91 |
| Electron Affinity | -0.087 | -2.37 |
| Chemical Hardness | 0.171 | 4.64 |
Note: This data is hypothetical and serves as an example of the output from quantum chemical calculations.
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions and Binding Kinetics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can explore the dynamic behavior of the complex over time. An MD simulation of this compound bound to its putative receptor would reveal the stability of the binding pose and the fluctuations of the ligand and protein atoms.
These simulations can provide valuable information on the key interactions that stabilize the complex, such as the persistence of hydrogen bonds and salt bridges. By analyzing the trajectory of the simulation, one can calculate the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket. Furthermore, advanced MD techniques can be used to estimate the binding free energy and even the kinetics (on- and off-rates) of the ligand-protein interaction, providing a more comprehensive understanding of the binding process.
Virtual Screening, Pharmacophore Modeling, and De Novo Design Approaches Utilizing the this compound Scaffold
The structure of this compound can serve as a scaffold for the discovery of new, potentially more potent, derivatives.
Virtual Screening: A library of commercially available or synthetically accessible compounds containing the this compound scaffold can be virtually screened against a specific biological target using molecular docking. This allows for the rapid identification of promising candidates for further experimental testing.
Pharmacophore Modeling: Based on the key interactions identified from molecular docking and dynamics studies, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged groups) required for biological activity. This pharmacophore can then be used to search large chemical databases for novel compounds that match these features.
De Novo Design: This approach involves computationally "growing" new molecules within the active site of the target protein, using the this compound scaffold as a starting point. Algorithms can add or modify functional groups to optimize the interactions with the receptor, leading to the design of novel and potentially more potent compounds.
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
Cheminformatics and data mining techniques are employed to analyze the relationships between the chemical structures of a series of this compound derivatives and their biological activities. By compiling a dataset of these compounds and their corresponding experimental data (e.g., IC50 values), quantitative structure-activity relationship (QSAR) models can be developed.
These models use molecular descriptors (numerical representations of chemical information) to build a mathematical equation that correlates the structural features with the observed activity. QSAR models can then be used to predict the activity of untested derivatives and to guide the design of new compounds with improved properties.
Analysis of the structure-activity landscape can reveal "activity cliffs," where small changes in chemical structure lead to a large change in biological activity. Understanding these cliffs provides valuable insights into the key structural features that govern the interaction with the biological target.
Advanced Spectroscopic and Analytical Characterization Techniques for 2r 1 2h Tetrazol 5 Yl Propan 2 Amine
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation of Metabolites
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov For (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine (Molecular Formula: C₄H₉N₅), HRMS provides an experimental mass that can be compared against the theoretical exact mass, typically with an error of less than 5 ppm. nih.gov This level of precision allows for the confident determination of the molecular formula.
In positive-ion mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, yielding structural information. The fragmentation pattern can help confirm the connectivity of the propan-amine chain and the tetrazole ring. Potential fragmentation pathways include the loss of ammonia (B1221849) (NH₃), cleavage of the bond between the methylene (B1212753) group and the tetrazole ring, and fragmentation of the tetrazole ring itself.
HRMS is also invaluable for identifying and confirming the structures of metabolites in biological matrices. By comparing the high-resolution mass spectra of potential metabolites with the parent compound, metabolic transformations such as hydroxylation, N-oxidation, or conjugation can be identified.
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Theoretical Exact Mass (m/z) | Description |
| [M+H]⁺ | C₄H₁₀N₅⁺ | 128.0931 | Protonated parent molecule |
| [M-NH₂]⁺ | C₄H₇N₅⁺ | 111.0669 | Fragment from loss of the amine group |
| [C₃H₈N]⁺ | C₃H₈N⁺ | 58.0651 | Fragment corresponding to the propan-2-amine cation |
| [CH₂N₅]⁺ | CH₂N₅⁺ | 84.0254 | Fragment from cleavage adjacent to the tetrazole ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
A combination of 1D and 2D NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and confirm the molecular structure.
¹H NMR: The proton spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the methyl (CH₃), methine (CH), and methylene (CH₂) protons of the propyl chain, as well as for the amine (NH₂) and tetrazole (NH) protons.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon environments.
DEPT/APT: Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are 1D techniques that differentiate carbon signals based on the number of attached protons (CH, CH₂, CH₃), which is crucial for unambiguous assignment. aiinmr.comnumegalabs.comblogspot.comnanalysis.comlibretexts.org DEPT-135, for instance, shows CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, while quaternary carbons are absent. numegalabs.comrsc.org
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It would show a correlation between the CH proton and both the CH₃ and CH₂ protons of the propyl chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons, allowing for the definitive assignment of each carbon atom based on its attached protons. sdsu.eduipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of different fragments of the molecule. sdsu.eduipb.pt For instance, it would show correlations from the CH₂ protons to the tetrazole ring carbon, confirming the link between the propyl chain and the heterocycle.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is essential for conformational analysis. ipb.pt It can help determine the preferred spatial arrangement of the propyl chain relative to the tetrazole ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) / DEPT-135 Phase (¹³C) | Key HMBC Correlations (¹H → C) |
| C5 (Tetrazole) | - | ~155 | Quaternary (absent) | C5-CH₂ |
| C1' (CH₂) | ~3.1 | ~45 | Triplet / Negative | C2', C5 |
| C2' (CH) | ~3.5 | ~50 | Multiplet / Positive | C1', C3' |
| C3' (CH₃) | ~1.3 | ~20 | Doublet / Positive | C1', C2' |
| NH₂ | Variable | - | Broad Singlet | - |
| NH (Tetrazole) | Variable | - | Broad Singlet | - |
Solid-State NMR for Polymorphism and Solid-State Conformational Studies
Solid-State NMR (ssNMR) provides structural information on materials in their solid form and is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms. researchgate.netresearchgate.net Different polymorphs can have distinct ssNMR spectra due to differences in molecular packing, intermolecular interactions (like hydrogen bonding), and molecular conformation in the crystal lattice. dur.ac.uk
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid compound. The chemical shifts observed in ssNMR can differ from those in solution, providing insights into the effects of the crystalline environment. dur.ac.uk By analyzing the number and positions of peaks, ssNMR can identify the presence of a single crystalline form or a mixture of polymorphs. It can also be used to study the conformational differences between molecules in the asymmetric unit of a crystal. researchgate.net
X-ray Crystallography for Absolute Configuration Determination and Precise Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. caltech.edu For a chiral compound like this compound, this technique provides an unambiguous determination of its absolute configuration. nih.gov By successfully growing a single crystal of sufficient quality, the precise spatial arrangement of all atoms can be mapped, confirming bond lengths, bond angles, and torsional angles.
The analysis also reveals detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the amine and tetrazole N-H groups and the tetrazole nitrogen atoms. nih.gov This information is crucial for understanding the physical properties of the solid material and for polymorphism studies. The Flack parameter, derived from the crystallographic data, is used to confirm that the correct enantiomer ((2R) in this case) has been modeled. caltech.edu
Table 3: Illustrative Single-Crystal X-ray Diffraction Data
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁ | Specifies the symmetry elements within the crystal |
| a, b, c (Å) | 8.1, 9.5, 10.2 | Unit cell dimensions |
| α, γ (°) | 90 | Unit cell angles |
| β (°) | 95.5 | Unit cell angle |
| Z | 4 | Number of molecules per unit cell |
| Flack Parameter | ~0.0(1) | Confirms the absolute configuration of the (R)-enantiomer |
Circular Dichroism (CD) Spectroscopy for Chiral Purity Assessment and Conformational Studies in Solution
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a highly sensitive technique for confirming the enantiomeric purity and studying the solution-state conformation of chiral compounds. mdpi.com
The (2R)-enantiomer of 1-(2H-Tetrazol-5-yl)propan-2-amine is expected to produce a unique CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths, which would be a mirror image of the spectrum for the (2S)-enantiomer. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it an excellent tool for quantitative assessment of chiral purity. rsc.org Furthermore, changes in the CD spectrum upon varying solvent or temperature can provide insights into the conformational dynamics of the molecule in solution. mdpi.com
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR; Raman Spectroscopy) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. globalresearchonline.netjyoungpharm.org These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, characteristic vibrational modes would include:
N-H stretching: From both the amine (NH₂) and tetrazole (NH) groups, typically appearing in the 3200-3500 cm⁻¹ region. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. acs.orgnih.gov
C-H stretching: Aliphatic C-H stretches from the propyl group are expected in the 2850-3000 cm⁻¹ range.
N-H bending: The scissoring vibration of the NH₂ group typically appears around 1600 cm⁻¹.
Tetrazole ring vibrations: The C=N and N=N stretching and ring breathing modes of the tetrazole ring give rise to a series of characteristic bands in the fingerprint region (900-1500 cm⁻¹). researchgate.netresearchgate.net
By comparing the spectra of the compound in different states (e.g., solid vs. solution) or at different concentrations, changes in the position and shape of the N-H and tetrazole ring bands can provide strong evidence for the presence and nature of intermolecular hydrogen bonding. mdpi.comnih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H Stretch | Amine (NH₂), Tetrazole (NH) |
| 3000 - 2850 | C-H Stretch | Propyl (CH₃, CH₂, CH) |
| 1650 - 1580 | N-H Bend (Scissoring) | Amine (NH₂) |
| 1500 - 1400 | C-H Bend | Propyl (CH₃, CH₂) |
| 1300 - 900 | C=N, N=N Stretch, Ring Modes | Tetrazole Ring |
Medicinal Chemistry Applications and Scaffold Diversification of 2r 1 2h Tetrazol 5 Yl Propan 2 Amine
(2R)-1-(2H-Tetrazol-5-yl)propan-2-amine as a Privileged Scaffold for Novel Drug Discovery
The molecular framework of this compound incorporates two key pharmacophoric features—a tetrazole ring and a primary amine—that establish it as a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular structures capable of serving as ligands for a diverse range of biological targets. columbia.edu The tetrazole ring, in particular, is a well-established component in numerous clinically approved drugs, demonstrating a broad spectrum of biological activities, including antihypertensive, antibacterial, antiviral, and anticancer properties. nih.govnih.govacs.org
The utility of the tetrazole ring stems from its role as a bioisostere of the carboxylic acid functional group. nih.govresearchgate.net This substitution can lead to molecules with improved pharmacological profiles, such as enhanced metabolic stability, lipophilicity, and potency. nih.govresearchgate.net The tetrazole moiety is acidic, with a pKa similar to that of carboxylic acids, allowing it to engage in similar ionic interactions with biological targets. nih.gov However, its planar, delocalized system and increased nitrogen content offer distinct steric and electronic properties. nih.gov The stability of the tetrazole ring to metabolic degradation is a significant advantage over the more labile carboxylic acid group. researchgate.net
The primary amine in the this compound scaffold provides a crucial site for hydrogen bonding and salt bridge formation with target proteins. Its basicity allows for electrostatic interactions, which are fundamental to molecular recognition at many receptor sites. The specific stereochemistry, (2R), of the chiral center introduces a defined three-dimensional arrangement of these functional groups, which can be critical for achieving high-affinity and selective binding to a biological target. The propane (B168953) linker provides flexibility and appropriate spacing between the acidic tetrazole and the basic amine, allowing them to interact optimally with their respective binding pockets within a target protein. This combination of a metabolically stable acidic mimic and a key basic interaction center, held in a specific spatial orientation, makes the this compound structure a versatile and valuable starting point for the discovery of novel therapeutic agents. isfcppharmaspire.com
Design and Synthesis of Novel Analogs with Improved Potency, Selectivity, and Pharmacokinetic Profiles
The this compound scaffold offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic (ADME) properties. Structure-activity relationship (SAR) studies typically explore substitutions on the tetrazole ring, the aliphatic linker, and the primary amine.
Synthetic strategies for creating analogs often begin with the construction of the core tetrazole ring. A common and efficient method is the [3+2] cycloaddition reaction between a nitrile precursor and an azide (B81097), such as sodium azide or trimethylsilyl (B98337) azide. nih.govresearchgate.net Once the core scaffold is assembled, diversification can be achieved. For instance, alkylation or arylation at the N-2 position of the tetrazole ring can modulate lipophilicity and introduce new interactions with the target. Studies have shown that introducing bulky groups like adamantyl can lead to compounds with significant biological activity. nih.gov
Modification of the amine group is another key strategy. Acylation, alkylation, or sulfonylation can alter the basicity and hydrogen-bonding capacity of the amine, which can fine-tune its interaction with the target receptor and improve properties like membrane permeability. For example, in the development of valsartan analogs, modifications to the amine through acylation with substituted butanoic acid derivatives were explored to enhance antihypertensive activity. nih.govresearchgate.net
The following table illustrates hypothetical modifications to the parent scaffold and their potential impact on drug properties, based on general medicinal chemistry principles observed in related compound series.
| Modification Site | Substituent (R) | Potential Impact on Potency | Potential Impact on Selectivity | Potential Impact on Pharmacokinetics (e.g., Lipophilicity, Metabolic Stability) |
| Tetrazole Ring (N2) | -CH₃ | May increase lipophilicity, potentially altering binding affinity. | Could introduce steric clashes with off-targets, improving selectivity. | Increased lipophilicity may improve absorption but could also increase metabolic clearance. |
| -Adamantyl | Large, lipophilic group may access hydrophobic pockets, increasing potency. nih.gov | Can significantly alter the shape and size, potentially enhancing selectivity. | May increase metabolic stability and half-life. | |
| Amine (-NH-R) | -C(O)CH₃ (Acetamide) | Neutralizes basicity, which could decrease potency if a salt bridge is critical. | Can change interaction patterns, potentially improving selectivity. | Amides are generally more metabolically stable than primary amines. May improve membrane permeability. |
| -SO₂Ph (Benzenesulfonamide) | Can act as a hydrogen bond acceptor, potentially altering binding mode and potency. | Introduces significant steric bulk, which could enhance selectivity. | Sulfonamides can sometimes lead to solubility issues. cambridgemedchemconsulting.com | |
| Propane Linker | -F (Fluorination) | Can alter electronic properties and conformation, potentially improving binding. | May introduce specific fluorine-protein interactions, enhancing selectivity. | C-F bonds are highly stable, blocking metabolic oxidation at that position. cambridgemedchemconsulting.com |
This table is illustrative and the actual effects would need to be determined experimentally for each specific biological target.
Prodrug Strategies and Bioavailability Enhancement Approaches Based on the this compound Structure
A significant challenge for many tetrazole-containing compounds, including those based on the this compound scaffold, is achieving adequate oral bioavailability. The high acidity of the tetrazole ring can lead to ionization at physiological pH, which often results in poor membrane permeability and limited absorption from the gastrointestinal tract. nih.govdrughunter.com Prodrug strategies are a common and effective approach to overcome this limitation. mdpi.com
A primary prodrug strategy involves masking the acidic tetrazole moiety with a labile group that is cleaved in vivo to release the active parent drug. Ester prodrugs are a particularly common and successful example. mdpi.com For the this compound scaffold, the tetrazole ring could be alkylated with a group that forms an ester-like linkage, which is susceptible to hydrolysis by endogenous esterase enzymes. This modification increases the lipophilicity of the molecule, facilitating its passage across the gut wall. Once absorbed into the bloodstream, esterases cleave the prodrug moiety, liberating the active compound. nih.gov An example of this strategy is seen with olmesartan medoxomil, where an ester prodrug approach significantly enhances oral absorption. mdpi.com
The primary amine also presents an opportunity for prodrug design. It can be converted into a carbamate or an amide that is designed to be cleaved enzymatically or chemically in vivo. This approach temporarily neutralizes the basic center, which can be beneficial for absorption and distribution.
The table below outlines potential prodrug strategies for the this compound scaffold.
| Functional Group | Prodrug Moiety | Activation Mechanism | Potential Advantages |
| Tetrazole | Ester (e.g., Medoxomil) | Enzymatic hydrolysis (Esterases) | Masks acidic group, increases lipophilicity, enhances oral absorption. mdpi.com |
| Tetrazole | Acyloxymethyl ether | Enzymatic hydrolysis | Masks acidic group, improves membrane permeability. |
| Amine | Carbamate | Enzymatic hydrolysis | Masks basic group, can improve permeability and modulate solubility. |
| Amine | N-Acyloxyalkoxycarbonyl | Enzymatic/Chemical hydrolysis | Can be tuned for different release rates. |
These strategies aim to transiently alter the physicochemical properties of the parent drug to overcome pharmacokinetic barriers, ultimately improving its therapeutic efficacy. mdpi.com
Bioisosteric Replacements of the Tetrazole and Amine Moieties for Lead Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize physicochemical and pharmacological properties of a lead compound by substituting one functional group with another that has similar steric and electronic characteristics. drughunter.comresearchgate.net For the this compound scaffold, both the tetrazole and amine moieties are prime candidates for bioisosteric replacement to fine-tune activity and improve drug-like properties.
Tetrazole Bioisosteres: The 1H-tetrazole ring is a classical bioisostere of a carboxylic acid. While effective, its high acidity can lead to poor oral bioavailability. drughunter.com Replacing the tetrazole with other acidic heterocyles that are less acidic but still capable of key interactions can be a fruitful lead optimization strategy. These replacements can improve lipophilicity and membrane permeability.
Amine Bioisosteres: The primary amine is a key hydrogen bond donor and can form salt bridges. However, it can also be a site for rapid metabolism and may contribute to off-target effects or toxicity. Replacing the amide bond with bioisosteres can provide greater metabolic stability. nih.gov Introducing motifs that mimic the amine's interactions while offering improved pharmacokinetic profiles is a common objective.
The following table compares potential bioisosteres for the tetrazole and amine groups.
| Original Moiety | Bioisostere | Key Physicochemical Properties & Rationale for Replacement |
| Tetrazole | Carboxylic Acid | The original bioisosteric partner; may be explored if tetrazole presents specific toxicity or synthetic issues. |
| 5-Oxo-1,2,4-oxadiazole | Less acidic than tetrazole (pKa ~6-7), which can increase lipophilicity and improve oral bioavailability. drughunter.com | |
| Acylsulfonamide | pKa is comparable to carboxylic acids; can offer different vector space for substitution and interaction. rsc.org | |
| 1,2,4-Triazole (B32235) | Less acidic than tetrazole (pKa ~10), which may reduce ionization and improve permeability. | |
| Amine | Oxetane | Lowers the basicity of adjacent amines by ~3 pKa units, reduces lipophilicity, and can improve metabolic stability and solubility. drughunter.com |
| Trifluoroethylamine | The trifluoromethyl group decreases amine basicity, keeping it largely non-ionized at physiological pH, which can improve permeability. drughunter.com | |
| 1,2,3-Triazole | Can act as a metabolically stable mimic of an amide's hydrogen bonding properties. cambridgemedchemconsulting.com |
Fragment-Based Drug Discovery and Ligand-Based Drug Design Approaches Utilizing Components of this compound
The structural components of this compound are well-suited for use in modern computational and experimental drug design strategies like fragment-based drug discovery (FBDD) and ligand-based drug design (LBDD).
Fragment-Based Drug Discovery (FBDD): FBDD is a method that starts by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. wikipedia.orgfrontiersin.org These initial hits are then optimized and grown into more potent lead compounds. The core components of this compound, such as 5-methyl-1H-tetrazole or (R)-propan-2-amine, can be included in fragment libraries for screening against various targets.
Tetrazole Fragments: The tetrazole ring is a valuable fragment due to its ability to mimic carboxylic acids and act as a hydrogen bond acceptor/donor. nih.gov Identifying a tetrazole fragment that binds to a target can provide a key starting point for building a larger, more potent molecule by growing the fragment into an adjacent binding pocket.
Amine Fragments: Small chiral amines are useful fragments for probing pockets that recognize charged or polar groups. Identifying a binding site for a simple amine fragment allows for the subsequent linking of other fragments or functional groups to achieve higher affinity.
The FBDD approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) and often produces leads with better ligand efficiency. frontiersin.org
Ligand-Based Drug Design (LBDD): When the three-dimensional structure of a target is unknown, LBDD methods can be employed. nih.gov These techniques use the knowledge of known active ligands, such as this compound, to develop a pharmacophore model. vensel.org
A pharmacophore model for this scaffold would include:
An acidic/anionic feature (the tetrazole ring).
A basic/cationic feature (the primary amine).
A specific stereocenter defining the 3D relationship between these features.
Optionally, hydrophobic features corresponding to the propyl chain.
This model serves as a 3D query to search virtual compound libraries for new molecules that have a similar arrangement of functional groups and are therefore likely to bind to the same target. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogs of this compound to build a mathematical model that correlates specific structural features with biological activity. nih.govvensel.org This model can then be used to predict the activity of newly designed compounds before their synthesis, prioritizing the most promising candidates for development.
Preclinical Pharmacological Evaluation of 2r 1 2h Tetrazol 5 Yl Propan 2 Amine and Its Analogs
In Vitro Potency and Efficacy Determination in Relevant Biological Systems
Comprehensive searches for specific in vitro potency and efficacy data for the compound (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine did not yield publicly available research findings. The following subsections outline the standard methodologies used for such evaluations, though specific data for this compound is not available in the reviewed literature.
Cell-Free Biochemical Assays for Target Engagement
Information regarding the specific molecular targets of this compound and its subsequent evaluation in cell-free biochemical assays is not available in the public domain. Typically, these assays are crucial in early-stage drug discovery to quantify the direct interaction between a compound and its purified target protein (e.g., an enzyme or receptor). Methodologies such as radioligand binding assays, fluorescence polarization, or enzyme activity assays would be employed to determine key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Cell-Based Functional Assays in Established Cell Lines
There is no publicly available data from cell-based functional assays for this compound. Such assays are designed to assess the effect of a compound on the physiological function of a target within a cellular context. Depending on the target, these could involve measuring changes in second messenger levels (e.g., cAMP or calcium), gene expression, or other cellular responses to determine the compound's potency (EC50) and efficacy.
In Vitro Selectivity and Specificity Profiling Against a Panel of Related and Off-Targets
No studies detailing the in vitro selectivity and specificity profile of this compound have been identified in the available literature. This type of profiling is a critical step to understand the therapeutic window of a compound and to identify potential off-target effects that could lead to adverse reactions. This typically involves screening the compound against a broad panel of receptors, enzymes, and ion channels.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties Assessment
Specific in vitro ADME data for this compound is not documented in publicly accessible sources. The assessment of these properties is fundamental to predicting the pharmacokinetic behavior of a drug candidate in vivo.
Metabolic Stability Profiling (e.g., Microsomal Stability, Hepatocyte Stability)
There is no published data on the metabolic stability of this compound. Metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes to determine the rate of its degradation. While studies on other tetrazole-containing compounds, such as certain tetrazolylpropan-2-ones, have investigated their metabolic stability, this information is not directly applicable to this compound due to structural differences.
Plasma Protein Binding Determinations
No information is available regarding the plasma protein binding characteristics of this compound. This parameter is important as it influences the distribution and availability of a drug to its target tissues. Standard methods for this determination include equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography.
Cell Permeability Assays (e.g., Caco-2, PAMPA)
The assessment of cell permeability is a critical step in preclinical drug development to predict the oral absorption of a new chemical entity. Standard in vitro models for this purpose include the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay:
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. This model is widely used to evaluate the intestinal permeability of compounds and to identify if a compound is a substrate of efflux transporters such as P-glycoprotein (P-gp).
For tetrazole-containing compounds, studies have shown that the tetrazole moiety, often used as a bioisostere for a carboxylic acid group, can influence a compound's permeability characteristics. Some tetrazole derivatives have been observed to be substrates for efflux transporters like P-gp, which can lead to lower than expected oral absorption. The permeability of tetrazole compounds in the Caco-2 model can also be pH-dependent.
A hypothetical representation of Caco-2 permeability data for a series of tetrazole analogs is presented in Table 1.
Table 1: Hypothetical Caco-2 Permeability Data for Tetrazole Analogs
| Compound | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Classification |
|---|---|---|---|---|
| Analog A | 8.5 | 9.2 | 1.1 | High |
| Analog B | 2.1 | 8.4 | 4.0 | Low (potential efflux) |
| Analog C | 0.5 | 1.2 | 2.4 | Low (potential efflux) |
This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.
Parallel Artificial Membrane Permeability Assay (PAMPA):
PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane. This high-throughput screening tool is used to predict passive diffusion, a key mechanism of drug absorption for many small molecules. The assay can be adapted to model different biological barriers, such as the gastrointestinal tract and the blood-brain barrier, by modifying the lipid composition of the artificial membrane.
In Vitro Drug-Drug Interaction Potential (e.g., Cytochrome P450 Inhibition/Induction)
The potential for a new drug candidate to cause drug-drug interactions is a major safety concern. A significant proportion of these interactions arise from the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.
Cytochrome P450 Inhibition:
In vitro assays using human liver microsomes or recombinant human CYP enzymes are conducted to determine the inhibitory potential of a compound against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Interestingly, research on itraconazole (B105839) analogs has shown that replacing a 1,2,4-triazole (B32235) ring with a tetrazole moiety can lead to a significant reduction in CYP3A4 inhibition while maintaining the desired pharmacological activity. nih.gov For instance, an analog (15n) with a tetrazole substitution showed potent antiangiogenic effects with an EC50 for CYP3A4 inhibition greater than 20 μM, compared to the potent inhibition by the parent compound. nih.gov This suggests that the tetrazole group may be a favorable structural component for avoiding CYP3A4-mediated drug interactions. Another study reported a tetrazole-containing compound with improved metabolic stability and no CYP inhibition liability. nih.gov
A hypothetical summary of CYP450 inhibition data for a tetrazole analog is presented in Table 2.
Table 2: Hypothetical Cytochrome P450 Inhibition Profile of a Tetrazole Analog
| CYP Isoform | IC₅₀ (µM) | Inhibition Potential |
|---|---|---|
| CYP1A2 | > 50 | Low |
| CYP2C9 | 25.3 | Low |
| CYP2C19 | > 50 | Low |
| CYP2D6 | 42.1 | Low |
This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.
Cytochrome P450 Induction:
The potential of a compound to induce the expression of CYP enzymes is typically evaluated in cultured human hepatocytes. Increased expression of these enzymes can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy.
In Vitro Toxicology Screening and Mechanistic Cytotoxicity Assays
Early assessment of potential toxicity is crucial in drug discovery to de-risk development programs.
The general cytotoxicity of a compound is often assessed against a panel of human cell lines, which may include both cancerous and non-cancerous cell types. The MTT or other similar cell viability assays are commonly used to determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).
Studies on various tetrazole derivatives have demonstrated a wide range of cytotoxic activities. For example, some novel tetrazole derivatives have shown significant anticancer activity against cell lines such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical). nih.gov
A hypothetical representation of general cytotoxicity data for a tetrazole analog is shown in Table 3.
Table 3: Hypothetical General Cytotoxicity Data for a Tetrazole Analog
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| HepG2 | Human Liver Carcinoma | 35.2 |
| MCF-7 | Human Breast Adenocarcinoma | > 100 |
| A549 | Human Lung Carcinoma | 68.4 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, screening for hERG channel inhibition is a mandatory part of preclinical safety assessment.
While direct data on hERG inhibition for this compound is not available, the evaluation of tetrazole derivatives for their effects on cardiac ion channels is an active area of research. For example, a novel class of tetrazole-derived compounds has been identified as blockers of the Kv1.5 potassium channel, which is involved in atrial repolarization. nih.gov This highlights the potential for tetrazole-containing molecules to interact with cardiac ion channels.
A hypothetical summary of hERG inhibition data is presented in Table 4.
Table 4: Hypothetical hERG Channel Inhibition Data for a Tetrazole Analog
| Assay Type | Endpoint | Value (µM) | Risk Classification |
|---|
This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.
Preclinical Pharmacodynamics Studies using Cellular and Ex-vivo Models
Preclinical pharmacodynamic (PD) studies are designed to investigate the biochemical and physiological effects of a drug and its mechanism of action. These studies are essential to establish a dose-response relationship and to provide proof-of-concept for the therapeutic indication.
For tetrazole-containing compounds, a wide range of biological activities have been reported, including antihypertensive, anti-inflammatory, and anticancer effects. nih.gov The specific pharmacodynamic studies for this compound and its analogs would depend on their intended therapeutic target.
An example of a relevant pharmacodynamic study for a class of tetrazole derivatives comes from the investigation of Kv1.5 potassium channel blockers. nih.gov In vitro studies on these compounds demonstrated IC₅₀ values in the nanomolar range. nih.gov Subsequent in vivo studies in animal models showed that these compounds could increase the right atrial effective refractory period (ERP) by approximately 40% without affecting the ventricular ERP. nih.gov This atrial-selective effect is a desirable characteristic for a potential antiarrhythmic drug for the treatment of atrial fibrillation.
A hypothetical summary of a preclinical pharmacodynamic study is presented in Table 5.
Table 5: Hypothetical In Vitro Pharmacodynamic Data for a Tetrazole Analog
| Target | Assay Type | Endpoint | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| Target X | Enzyme Inhibition | IC₅₀ | 0.25 µM |
This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.
Future Directions and Emerging Research Perspectives for 2r 1 2h Tetrazol 5 Yl Propan 2 Amine
Development of Novel and Sustainable Synthetic Methodologies for Chiral Tetrazole-Amines
The efficient and stereoselective synthesis of chiral tetrazole-amines is a cornerstone for the exploration of their therapeutic potential. Future research will likely focus on the development of novel and sustainable synthetic methodologies that address the limitations of current approaches.
Key areas of development include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the amine center is a critical area of research. nih.govmdpi.com This includes the development of novel organocatalysts and transition-metal catalysts for the asymmetric synthesis of α-tertiary amines. rsc.org
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid generation of molecular diversity from simple starting materials. beilstein-journals.orgresearchgate.netrug.nl Future efforts will likely focus on designing novel MCRs that incorporate the tetrazole moiety and a chiral amine in a single, efficient step. acs.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of chiral tetrazole-amines could lead to more efficient and sustainable manufacturing processes.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. The development of engineered enzymes for the asymmetric synthesis of chiral amines is a promising area for future research.
| Methodology | Advantages | Challenges | Future Outlook |
|---|---|---|---|
| Asymmetric Catalysis | High enantioselectivity, broad substrate scope | Catalyst cost and sensitivity, reaction optimization | Development of more robust and recyclable catalysts |
| Multicomponent Reactions | High atom economy, rapid access to complexity | Scaffold limitations, control of stereochemistry | Design of novel MCRs with stereocontrol |
| Flow Chemistry | Improved safety and scalability, precise reaction control | Initial setup cost, potential for clogging | Integration with real-time analytics and automation |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability, substrate scope limitations | Enzyme engineering and directed evolution |
Exploration of Undiscovered Biological Targets and Therapeutic Areas for (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine Derivatives
The tetrazole moiety is a well-established bioisostere for carboxylic acids and amides, contributing to improved metabolic stability and pharmacokinetic properties. beilstein-journals.orgacs.orgbeilstein-journals.org This versatility has led to the incorporation of tetrazoles in a wide range of clinically used drugs. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov However, the full therapeutic potential of this compound and its derivatives remains largely untapped.
Future research should focus on exploring novel biological targets and therapeutic areas beyond the current scope. This can be achieved through:
High-Throughput Screening: Screening large libraries of this compound derivatives against a diverse panel of biological targets can identify novel activities.
Phenotypic Screening: This approach focuses on identifying compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the biological target.
Target-Based Drug Discovery: Based on a deeper understanding of disease pathology, specific biological targets can be selected for the rational design of this compound derivatives.
Potential therapeutic areas for exploration include:
Infectious Diseases: Tetrazole derivatives have shown promising antimicrobial and antiviral activities. nih.govmdpi.comresearchgate.net Further investigation into their mechanism of action could lead to the development of new anti-infective agents.
Inflammatory Diseases: Some tetrazole derivatives have demonstrated anti-inflammatory properties by inhibiting targets such as TNF-α, IL-6, and COX-2. nih.gov
Metabolic Disorders: The tetrazole scaffold has been explored for the development of antidiabetic agents. nih.gov
Oncology: The antiproliferative activities of certain tetrazole analogs suggest their potential as anticancer agents. nih.gov
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Discovery and Optimization of this compound Analogs
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These powerful computational tools can accelerate the identification and optimization of novel drug candidates.
In the context of this compound, AI and ML can be applied to:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and toxicity of novel analogs. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, expanding the chemical space for exploration.
Retrosynthesis Planning: AI algorithms can assist in devising efficient synthetic routes for target molecules. nih.gov
Analog Design and Optimization: By analyzing structure-activity relationships (SAR), ML models can guide the optimization of lead compounds to improve their potency and selectivity.
The application of AI and ML is expected to significantly reduce the time and cost associated with drug discovery, enabling the rapid development of new therapeutics based on the this compound scaffold. youtube.com
| Drug Discovery Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Target Identification | Analysis of genomic and proteomic data | Identification of novel biological targets |
| Hit Identification | Virtual screening of large compound libraries | Faster identification of initial hits |
| Lead Optimization | Predictive modeling of ADMET properties | Design of analogs with improved drug-like properties |
| Preclinical Development | Analysis of preclinical data to predict clinical outcomes | Improved translation from preclinical to clinical studies |
Advanced Drug Delivery Systems and Formulations for Enhanced Pharmacological Action
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Advanced drug delivery systems and formulations can play a crucial role in enhancing the pharmacological action of this compound derivatives.
Future research in this area may focus on:
Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles can improve its solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells.
Prodrug Strategies: The chemical modification of the parent drug to a prodrug can improve its absorption, distribution, metabolism, and excretion (ADME) properties.
Controlled-Release Formulations: These formulations are designed to release the drug over an extended period, maintaining a therapeutic concentration in the body and reducing the frequency of administration.
Targeted Drug Delivery: By conjugating the drug to a targeting moiety, such as an antibody or a peptide, it can be selectively delivered to the site of action, minimizing off-target effects.
The development of innovative drug delivery systems will be essential for maximizing the therapeutic potential of this compound and its analogs.
Interdisciplinary Collaborative Research Opportunities in the Field of Tetrazole-Based Chiral Amines
The multifaceted nature of drug discovery and development necessitates a collaborative approach that brings together expertise from various scientific disciplines. The future success in the field of tetrazole-based chiral amines will depend on fostering interdisciplinary collaborations.
Key areas for collaboration include:
Medicinal Chemistry and Chemical Biology: To design and synthesize novel compounds with improved biological activity.
Pharmacology and Toxicology: To evaluate the efficacy and safety of new drug candidates.
Computational Chemistry and Data Science: To apply AI and ML tools for drug design and optimization. mdpi.comkuleuven.be
Pharmaceutics and Drug Delivery: To develop advanced formulations for enhanced drug delivery.
Clinical Research: To translate promising preclinical candidates into effective therapies for patients.
By fostering a collaborative research environment, the scientific community can accelerate the pace of innovation and unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What synthetic methodologies are recommended for preparing (2R)-1-(2H-Tetrazol-5-yl)propan-2-amine with high enantiomeric purity?
- Methodological Answer : The synthesis of chiral tetrazole derivatives like this compound often employs asymmetric catalysis or chiral resolution. For example, refluxing with acetic acid (AcOH) and sodium acetate under controlled conditions can stabilize intermediates (e.g., 3-formyl-indole derivatives) while preserving stereochemistry . Additionally, chiral amines like (2R)-2-(2-adamantyl)propan-1-amine (a structurally related compound) utilize adamantyl groups to enhance steric hindrance, improving enantioselectivity . Purification via preparative HPLC or crystallization is critical to isolate the desired enantiomer.
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra to verify proton environments and carbon frameworks. For example, the adamantyl group in related compounds shows distinct H NMR splitting patterns due to rigid symmetry .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for thiazol-2-amine derivatives .
- Chiral HPLC : Validate enantiomeric purity by comparing retention times with racemic mixtures .
Advanced Research Questions
Q. What experimental design strategies are optimal for evaluating the biological activity of this compound in anticancer studies?
- Methodological Answer : Use a randomized block design with split-split plots for multifactorial analysis. For instance, in antitumor studies, assign variables like concentration (main plot), cell lines (subplot), and exposure time (sub-subplot). Replicate experiments 4x with 5 technical replicates each to minimize variability . Assess cytotoxicity via MTT assays and validate mechanisms (e.g., apoptosis induction) using flow cytometry and Western blotting. Reference compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine provide benchmarks for activity comparisons .
Q. How can researchers address contradictions in stability data for tetrazole-containing compounds under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, tetrazoles are prone to hydrolysis under acidic conditions, forming amines or carboxylic acid analogs. Compare kinetic parameters (e.g., at pH 2 vs. pH 7) and identify degradation pathways via LC-MS. Stabilization strategies may include lyophilization or formulation with buffering agents .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use in silico tools like PISTACHIO, REAXYS, and molecular docking to predict ADMET profiles. For instance, the adamantyl group in related compounds enhances lipophilicity, improving blood-brain barrier penetration . Validate predictions with in vitro assays (e.g., Caco-2 permeability) and correlate logP values with experimental solubility data .
Data Analysis & Validation
Q. How should researchers statistically analyze discrepancies in biological replicate data for this compound?
- Methodological Answer : Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences between groups. For time-series data, use mixed-effects models to account for repeated measures . Report confidence intervals (95%) and effect sizes to contextualize findings. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Standardize reaction conditions (temperature, solvent purity, catalyst loading) and document deviations in electronic lab notebooks. Share raw spectral data (NMR, HPLC) via repositories like PubChem or Crystallography Open Database . Follow IUPAC guidelines for reporting experimental details, including error margins and instrument calibration methods .
Safety & Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Adopt OSHA/NIOSH guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
